molecular formula C23H24N2O4 B2717296 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631887-44-0

2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2717296
CAS No.: 631887-44-0
M. Wt: 392.455
InChI Key: OGNNVWOMYLOWRO-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H24N2O4 and its molecular weight is 392.455. The purity is usually 95%.
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Scientific Research Applications

Diketopyrrolopyrroles (DPPs): Synthesis, Reactivity, and Optical Properties

Diketopyrrolopyrroles, chemically related to the specified compound, are noted for their widespread use as high-quality dyes. Their applications cover a range from pigments in field-effect transistors and bulk-heterojunction solar cells to dye-sensitized solar cells and fluorescence imaging. The synthesis, reactivity, and relationship between the structure and optical properties of DPPs have been extensively reviewed, indicating their significant utility in materials science and engineering due to their straightforward synthesis, good stability, and high fluorescence quantum yield. These properties make DPPs and possibly related compounds like 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione attractive for future applications in real-world technologies (Grzybowski & Gryko, 2015).

Bioactive Molecules with Pyrrolidine Rings

The pyrrolidine ring, a common structural motif in many bioactive molecules, exemplifies the utility of nitrogen heterocycles in medicinal chemistry for treating human diseases. This interest is partly due to the pyrrolidine ring's ability to efficiently explore the pharmacophore space due to its sp3 hybridization, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage. Bioactive molecules characterized by the pyrrolidine ring, including derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, have shown target selectivity in various therapeutic areas. The design of new compounds with different biological profiles, incorporating structural elements like the pyrrolidine ring, may guide the development of novel treatments, suggesting potential medicinal applications for compounds with similar structural features (Li Petri et al., 2021).

Conjugated Polymers and Electronic Device Applications

Conjugated organic donor–acceptor (D–A) type polymers, including those based on DPP and related chromophores, are central to the development of electronic devices due to their distinct optical, electrochemical, and device performance characteristics. Polymers containing high-performance electron-deficient pigments like isoDPP, BDP, and NDP offer potential improvements over DPP-based materials in electronic applications. The synthesis, properties, and the relationship of these polymers with core-extension or structure optimization have been reviewed, indicating the evolving landscape of materials science where such compounds play a critical role (Deng et al., 2019).

Properties

IUPAC Name

2-[2-(dimethylamino)ethyl]-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-14-5-10-18-17(13-14)21(26)19-20(15-6-8-16(28-4)9-7-15)25(12-11-24(2)3)23(27)22(19)29-18/h5-10,13,20H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNNVWOMYLOWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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